molecular formula C24H28N2O5S2 B10990210 (5-Hydroxy-4-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)[4-(methylsulfanyl)phenyl]methanone

(5-Hydroxy-4-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)[4-(methylsulfanyl)phenyl]methanone

Cat. No.: B10990210
M. Wt: 488.6 g/mol
InChI Key: KWMUGJLAKOESKC-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a benzofuran core substituted with a hydroxy group at position 5 and a 4-(propan-2-ylsulfonyl)piperazinylmethyl moiety at position 2. The methanone group at position 3 is linked to a 4-(methylsulfanyl)phenyl ring. Its molecular formula is C₂₆H₃₁N₂O₅S₂ (calculated molecular weight: 539.67 g/mol).

Properties

Molecular Formula

C24H28N2O5S2

Molecular Weight

488.6 g/mol

IUPAC Name

[5-hydroxy-4-[(4-propan-2-ylsulfonylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]-(4-methylsulfanylphenyl)methanone

InChI

InChI=1S/C24H28N2O5S2/c1-16(2)33(29,30)26-12-10-25(11-13-26)14-19-21(27)8-9-22-23(19)20(15-31-22)24(28)17-4-6-18(32-3)7-5-17/h4-9,15-16,27H,10-14H2,1-3H3

InChI Key

KWMUGJLAKOESKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=C(C=C4)SC)O

Origin of Product

United States

Biological Activity

The compound (5-Hydroxy-4-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)[4-(methylsulfanyl)phenyl]methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H30N2O3S2\text{C}_{22}\text{H}_{30}\text{N}_2\text{O}_3\text{S}_2

This structure includes a benzofuran moiety, a piperazine ring, and various functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. For instance, derivatives of benzofuran have been reported to exhibit cytotoxic effects against leukemia cells with IC50 values as low as 0.1 μM, indicating significant potency against these cancer types .
  • Enzyme Inhibition : The sulfonamide group in the piperazine derivative is known to interact with enzymes such as carbonic anhydrase and matrix metalloproteinases, which are crucial in tumor progression and metastasis .
  • Neuroprotective Effects : Some studies suggest that related compounds have neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Research Findings

A summary of key research findings related to the biological activity of this compound includes:

StudyBiological ActivityKey Findings
Abdelfatah et al. (2022)AnticancerDemonstrated selective inhibition of PLK1 in lung adenocarcinoma cells with significant cytotoxicity .
PMC2844127Enzyme InhibitionIdentified inhibition of MAO-B and AChE, suggesting potential in treating neurodegenerative diseases .
Structure–Activity Relationship StudiesCytotoxicityEstablished that modifications in the benzofuran ring significantly affect cytotoxic activity against various cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Lung Cancer Model : In vivo studies using murine models demonstrated that the compound reduced tumor growth without adverse effects on body weight or organ health, indicating a favorable therapeutic index .
  • Neurodegenerative Disease Models : Compounds with similar structures have been tested for their ability to cross the blood-brain barrier and exert protective effects against neuronal apoptosis induced by oxidative stress .

Scientific Research Applications

Neuroprotective Properties

Research has indicated that compounds containing piperazine and benzofuran moieties exhibit neuroprotective effects. For instance, derivatives similar to the target compound have been shown to reduce oxidative stress, which is crucial in neurodegenerative diseases like Parkinson's disease. These compounds can act as bifunctional agents that not only target dopamine receptors but also bind to iron, potentially mitigating neurotoxicity associated with iron accumulation in the brain .

Antioxidant Activity

The presence of hydroxyl groups in the structure suggests potential antioxidant properties. Compounds with similar structures have demonstrated significant antioxidant activity, which can help in protecting cells from oxidative damage. This property is particularly relevant in the development of therapeutic agents for conditions characterized by oxidative stress .

Antimicrobial Activity

The sulfonamide group present in the compound may enhance its antimicrobial efficacy. Studies have shown that similar sulfonamide-containing compounds exhibit broad-spectrum antimicrobial activity against various pathogens, making them candidates for further investigation as potential antibiotics .

Synthesis and Characterization

The synthesis of (5-Hydroxy-4-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)[4-(methylsulfanyl)phenyl]methanone involves multiple steps, including the formation of key intermediates through reactions such as alkylation and sulfonation. The characterization of these compounds typically employs techniques like NMR spectroscopy and X-ray crystallography to confirm their structural integrity and purity .

Case Studies

StudyObjectiveFindings
Neuroprotective Effects Investigate the neuroprotective potential of piperazine derivativesCompounds showed significant reduction in neuronal cell death in vitro models of oxidative stress .
Antioxidant Activity Assess antioxidant properties of related benzofuran compoundsIdentified strong radical scavenging activity, indicating potential for therapeutic use .
Antimicrobial Efficacy Evaluate antimicrobial properties of sulfonamide derivativesDemonstrated effectiveness against Gram-positive and Gram-negative bacteria, supporting further development as antibiotics .

Chemical Reactions Analysis

5-Hydroxy Group Reactions

The phenolic -OH group at position 5 of the benzofuran core is prone to:

  • Alkylation/Acylation : Protection with acetyl or benzyl groups under basic conditions (e.g., Ac₂O/AcOH) to prevent undesired side reactions during synthesis .

  • Oxidation : Potential conversion to a quinone structure using strong oxidants like DDQ (dichlorodicyanoquinone), though steric hindrance from adjacent substituents may limit this.

Piperazine Sulfonyl Group Reactivity

The propan-2-ylsulfonyl-piperazine moiety enables:

  • Nucleophilic Substitution : Replacement of the sulfonyl group with amines or alcohols under acidic/basic conditions, as seen in analogs from PI3K inhibitor patents .

  • Hydrogen Bonding : The sulfonyl group acts as a hydrogen bond acceptor, influencing solubility and crystallinity in synthetic intermediates .

Ketone Group

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reduction (NaBH₄) could yield a secondary alcohol, though steric bulk may necessitate elevated temperatures .

  • Nucleophilic Addition : Grignard reagents or organolithium compounds may add to the carbonyl, forming tertiary alcohols .

Methylsulfanyl Group

  • Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) converts the thioether (-SMe) to sulfoxide (-SO-Me) or sulfone (-SO₂-Me), altering electronic properties and bioactivity .

  • Alkylation : Reactivity with alkyl halides under basic conditions to form sulfonium salts .

Synthetic Pathways and Intermediate Analysis

Key steps inferred from analogous benzofuran derivatives include:

StepReaction TypeConditionsProductSource
1Hydroxy protectionAc₂O, AcOH, refluxAcetylated benzofuran
2Piperazine sulfonylationPropan-2-ylsulfonyl chloride, DCM, baseSulfonyl-piperazine intermediate
3Thioether oxidationmCPBA, CH₂Cl₂, 0°C → RTSulfone derivative

Mechanistic Insights

  • Sulfonamide Stability : The propan-2-ylsulfonyl group resists hydrolysis under physiological pH, as observed in related sulfonamide-based drugs .

  • Steric Effects : Bulky substituents on the benzofuran and phenyl rings may slow reaction kinetics, necessitating optimized conditions (e.g., microwave-assisted synthesis) .

Comparative Reactivity Table

Functional GroupReactionReagents/ConditionsLikelihood
5-Hydroxy (Ar-OH)AcetylationAc₂O, H₂SO₄, 50°CHigh
Piperazine-SO₂Nucleophilic substitutionR-NH₂, DIPEA, DMFModerate
C=O (Methanone)ReductionNaBH₄, MeOH, 0°CLow (steric hindrance)
-SMe (Thioether)Oxidation to sulfonemCPBA, CH₂Cl₂High

Key Challenges and Innovations

  • Selective Functionalization : Differentiating reactivity between the hydroxy, sulfonyl, and thioether groups requires orthogonal protecting strategies .

  • Crystallinity Issues : Sulfonyl and piperazine groups complicate crystallization; co-crystallization with tartaric acid is reported in analogs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally analogous compounds from the literature:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Reported Bioactivity Reference
Target Compound 5-Hydroxybenzofuran, propan-2-ylsulfonyl-piperazinylmethyl, 4-methylsulfanylphenyl 539.67 Not explicitly reported; inferred potential for kinase inhibition or antiproliferation -
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone Oxadiazole, trifluoromethylphenyl 505.40 Anticancer (in silico predictions for EGFR inhibition)
[4-(5-Chloro-2-methylphenyl)piperazin-1-yl][4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone Chloro-methylphenyl, pyrrolidinylsulfonyl, methoxy 547.50 No bioactivity data; structural similarity to serotonin receptor modulators
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole, phenylsulfonyl, difluorophenyl 538.55 Antiproliferative activity against breast cancer cell lines (IC₅₀: 8.2 µM)
{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone Pyrimidine, chloro-trifluoromethylphenyl Varies (550–600) Antifungal activity (Candida albicans MIC: 16 µg/mL)

Key Comparative Insights

Structural Variations: The target compound uniquely combines a benzofuran core with a hydroxy group, which may enhance hydrogen-bonding interactions compared to non-hydroxylated analogs (e.g., triazole or pyrimidine-based compounds) .

Biological Activity: While direct bioactivity data for the target compound is absent, its structural analogs demonstrate antiproliferative, antifungal, and kinase-inhibitory properties. For example, phenylsulfonyl-piperazine derivatives in showed antiproliferative effects (IC₅₀: 8.2 µM) , suggesting the target compound may share similar mechanisms.

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods in and , involving halogenated ketone intermediates and sulfonyl chloride coupling under basic conditions .
  • In contrast, oxadiazole-containing analogs () require multi-step heterocycle formation, increasing synthetic complexity .

Therapeutic Potential: The hydroxybenzofuran moiety may confer antioxidant properties, differentiating it from triazole or pyrimidine-based compounds optimized for enzyme inhibition . Structural alignment with ferroptosis-inducing compounds () is speculative but plausible, given the sulfonyl/sulfanyl groups’ roles in redox modulation .

Preparation Methods

Cyclization via Zinc Chloride-Mediated Reaction

A method adapted from PubMed involves reacting 4-hydroxyacetophenone derivatives with chloroacetaldehyde in the presence of ZnCl₂. For example:

  • Reagents : 4-Hydroxy-3-(propargyloxy)acetophenone, chloroacetaldehyde, ZnCl₂ (catalytic).

  • Conditions : Reflux in acetic acid (110°C, 8–12 h).

  • Yield : 68–72%.

The reaction proceeds via electrophilic aromatic substitution, followed by intramolecular cyclization to form the benzofuran ring. The 5-hydroxy group is retained through careful control of protecting groups, often using acetyl or tert-butyldimethylsilyl (TBS) protections.

Installation of the 4-(Methylsulfanyl)Phenyl Ketone

The ketone group is introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on the substrate’s electronic properties.

Friedel-Crafts Acylation

  • Substrate : 4-(Methylsulfanyl)benzoyl chloride.

  • Catalyst : AlCl₃ (1.2 equiv).

  • Conditions : Nitromethane, 50°C, 3 h.

  • Yield : 65%.

This method is limited by competing sulfoxide formation under strongly acidic conditions. Lower temperatures (0–25°C) mitigate over-oxidation of the thioether.

Suzuki-Miyaura Coupling

For enhanced regioselectivity, a palladium-catalyzed coupling is employed:

  • Reagents : 4-(Methylsulfanyl)phenylboronic acid, Pd(PPh₃)₄ (2 mol%), K₂CO₃.

  • Conditions : Dioxane/water (4:1), 80°C, 12 h.

  • Yield : 78%.

This method avoids electrophilic substitution pitfalls and is compatible with the benzofuran’s electron-rich structure.

Data Tables: Comparative Analysis of Key Steps

Table 1. Optimization of Benzofuran Cyclization

ConditionCatalystTemp (°C)Time (h)Yield (%)
ZnCl₂/Acetic AcidZnCl₂1101072
H₂SO₄/EtOHH₂SO₄80858
PTSA/ToluenePTSA1001264

Table 2. Sulfonylation Efficiency

Sulfonylating AgentBaseSolventYield (%)Purity (HPLC)
Isopropyl sulfonyl chlorideTEADCM8998.5
Methanesulfonyl chloridePyridineTHF7395.2

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing O- vs. C-alkylation is minimized using bulky directing groups (e.g., TBS).

  • Sulfonylation Side Reactions : Over-sulfonylation is prevented by slow addition of sulfonyl chloride at 0°C.

  • Thioether Oxidation : Use of inert atmospheres (N₂/Ar) preserves the methylsulfanyl group during coupling .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The compound can be synthesized via multi-step reactions involving nucleophilic substitution and coupling. A common approach is outlined in Scheme 1 of :

  • Step 1 : Base-mediated (e.g., Na₂CO₃, pH 9–10) substitution to introduce the piperazine-sulfonyl moiety.
  • Step 2 : Acetonitrile reflux with K₂CO₃ for benzofuran core activation.
  • Step 3 : Electrophilic addition under reflux (4–5 hours) to finalize the methanone group. Yield optimization requires precise stoichiometric control of sulfonyl and methylthio electrophiles .

Q. How can researchers verify structural integrity post-synthesis?

Use a combination of:

  • Spectroscopic methods : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl and methylthio groups).
  • Mass spectrometry : High-resolution MS to validate molecular weight (e.g., fragmentation patterns of the benzofuran-piperazine backbone).
  • Chromatographic purity : HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) as described in .

Q. What in silico tools are suitable for preliminary bioactivity screening?

Molecular docking (e.g., AutoDock Vina) can predict interactions with sulfonyl-sensitive targets like kinases or GPCRs. Pharmacophore modeling (e.g., Schrödinger Phase) may assess affinity for hydrophobic pockets due to the benzofuran and methylthio motifs .

Advanced Research Questions

Q. How do electronic properties of the sulfonyl and methylthio groups influence bioactivity?

  • Sulfonyl groups : Electron-withdrawing effects stabilize charge-transfer interactions with catalytic residues (e.g., serine in proteases).
  • Methylthio groups : Electron-donating properties enhance π-π stacking in aromatic binding pockets. DFT studies (e.g., Gaussian 09) can quantify charge distribution and frontier molecular orbitals to correlate with experimental IC₅₀ values .

Q. What experimental designs are robust for studying metabolic stability?

  • In vitro assays : Liver microsomes (human/rat) with NADPH cofactor, monitored via LC-MS/MS for hydroxylated or desulfonylated metabolites.
  • Isotopic labeling : Use ³⁵S-labeled sulfonyl groups to trace degradation pathways (e.g., ’s framework for environmental fate studies) .

Q. How to resolve contradictions in enzyme inhibition data across studies?

  • Kinetic analysis : Determine inhibition modality (competitive/uncompetitive) using Lineweaver-Burk plots.
  • Buffer optimization : Adjust ionic strength (e.g., ’s sodium 1-octanesulfonate buffer) to mitigate assay-specific interference .
  • Structural analogs : Compare with derivatives lacking the propan-2-ylsulfonyl group to isolate its contribution .

Q. What computational strategies predict environmental persistence?

  • QSPR models : Correlate logP and topological polar surface area with biodegradation half-lives.
  • Molecular dynamics : Simulate hydrolysis pathways in aqueous environments (e.g., GROMACS) to assess sulfonyl group lability .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for sulfonyl-piperazine coupling to avoid hydrolysis .
  • Assays : Include negative controls with piperazine-free analogs to exclude nonspecific binding .
  • Data validation : Cross-reference theoretical (DFT) and experimental (X-ray crystallography) bond lengths for structural accuracy .

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